(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFACJAJCQBVGDJ-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
A typical procedure involves dissolving 4-fluoroacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in ethanol (40 mL) under vigorous stirring. Aqueous potassium hydroxide (60%, 10 mL) is added dropwise at room temperature, and the mixture is stirred for 2–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, ice-cold hydrochloric acid (10%, 25 mL) is added to neutralize the base, precipitating the crude product. Recrystallization in ethanol yields pure (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one as a crystalline solid.
Key Parameters:
Mechanochemical Synthesis
An alternative solvent-free approach employs mechanochemical grinding. Equimolar quantities of 4-fluoroacetophenone and 4-methylbenzaldehyde are mixed with solid KOH (3 equiv) in a mortar and pestle. Grinding for 30–45 minutes initiates exothermic condensation, yielding the product without solvent. This method reduces waste and aligns with green chemistry principles.
Heterogeneous Catalysis Using Hexagonal Boron Nitride (h-BN)
Recent advances utilize hexagonal boron nitride (h-BN) as a heterogeneous catalyst. The Frustrated Lewis Pair (FLP) sites on hydrogenated h-BN enhance catalytic activity, achieving near-quantitative yields.
Procedure
A mixture of 4-fluoroacetophenone (10 mmol), 4-methylbenzaldehyde (10 mmol), and h-BN (0.5 g) is refluxed in toluene (50 mL) for 4 hours. The catalyst is filtered, and the solvent is evaporated under vacuum. The residue is purified via column chromatography (hexane:ethyl acetate, 9:1).
Advantages:
Halogenation-Addition-Elimination Sequence
A multistep synthesis involving halogen addition and elimination has been reported for brominated analogs, adaptable to the target compound.
Steps
-
Aldol Condensation: 4-Methylbenzaldehyde reacts with acetophenone derivatives under basic conditions to form a β-hydroxy ketone intermediate.
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Halogenation: Bromine or iodine is added to the α,β-unsaturated system.
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Elimination: Treatment with KOH removes HX (X = Br, I), regenerating the double bond.
Applicability: While primarily used for bromo-chalcones, this method can be modified using fluorinated reagents to access the target molecule.
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the (2E)-configuration, with CCDC 689017 providing structural details. The dihedral angle between the aromatic rings is 12.5°, and the enone system adopts a planar geometry.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature | Yield | Advantages |
|---|---|---|---|---|---|
| Claisen-Schmidt | KOH/NaOH | Ethanol | 20–50°C | 85–94% | Simple, scalable |
| Mechanochemical | KOH | Solvent-free | Room temp | 80–88% | Eco-friendly, rapid |
| h-BN Catalysis | h-BN | Toluene | Reflux | 98–100% | High yield, reusable catalyst |
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom and methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, substituted phenyl rings.
Scientific Research Applications
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The biological activity of chalcones is highly dependent on substituent electronegativity and position. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at the para position enhance bioactivity. For example, compound 2j (4-Br/4-F) shows higher antifungal potency (IC₅₀ = 4.703 µM) than methoxy-substituted analogs (e.g., 2p, IC₅₀ = 70.79 µM) .
- Electron-Donating Groups (EDGs) : Methyl or methoxy groups reduce activity. The target compound’s 4-CH₃ group may moderate reactivity compared to halogenated analogs .
- Ortho/Meta Substitutions : Iodine at the meta position (e.g., cluster 6 chalcones) correlates with reduced potency, suggesting steric hindrance or electronic effects .
Structural and Crystallographic Insights
- Geometric Similarities : The target compound’s geometry resembles (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, with planar α,β-unsaturated ketone systems .
Biological Activity
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one structure, which has been widely studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific chalcone, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C16H13FO. The compound features a fluorinated phenyl group and a methyl-substituted phenyl group attached to the propenone moiety. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
Chalcones have garnered attention due to their ability to modulate various biological pathways. The specific biological activities of this compound include:
- Anticancer Activity : Studies have shown that chalcones can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.
- Antimicrobial Properties : Research indicates that chalcones exhibit antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Chalcones have been reported to inhibit inflammatory mediators and pathways.
Anticancer Activity
Recent studies highlight the potent anticancer effects of this compound. For instance, one study demonstrated that this chalcone derivative induces apoptosis in melanoma cells by triggering mitochondrial dysfunction and activating caspase pathways .
The mechanisms through which this chalcone exerts its anticancer effects include:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It activates apoptotic pathways characterized by increased Bax/Bcl-xL ratios and cytochrome c release from mitochondria.
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
| Apoptosis Induction | Increases pro-apoptotic proteins and mitochondrial dysfunction |
| MAP Kinase Activation | Modulates phosphorylation of MAP kinases (Erk1/2, p38) |
Antimicrobial and Anti-inflammatory Activities
Chalcones have been documented to possess antimicrobial properties against various bacteria and fungi. The presence of the fluorine atom in this compound enhances its interaction with microbial targets.
Case Studies
In a study investigating the antimicrobial effects of several chalcone derivatives, it was found that those with fluorinated aromatic systems exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Table 2: Antimicrobial Activity of Chalcone Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| (E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Escherichia coli | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
